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N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-methoxybenzamide

Epigenetics Histone Demethylase KDM4 Selectivity

N-[4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-methoxybenzamide (CAS 1797815-75-8, PubChem CID is a synthetically derived pyrimidine-based small molecule featuring a dimethylamino group at C4 and a pyrrolidin-1-yl group at C2 of the pyrimidine core, coupled to a 3-methoxybenzamide moiety at C5. The compound has demonstrated inhibitory activity against the Jumonji C-domain-containing histone lysine demethylase 4 (KDM4/JMJD2) subfamily, specifically KDM4A (JMJD2A) and KDM4C (JMJD2C), with a selectivity window over other 2-oxoglutarate-dependent oxygenases including the prolyl hydroxylase domain (PHD/EGLN) enzymes and factor inhibiting HIF (FIH).

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 1797815-75-8
Cat. No. B2563516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-methoxybenzamide
CAS1797815-75-8
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)OC)N3CCCC3
InChIInChI=1S/C18H23N5O2/c1-22(2)16-15(12-19-18(21-16)23-9-4-5-10-23)20-17(24)13-7-6-8-14(11-13)25-3/h6-8,11-12H,4-5,9-10H2,1-3H3,(H,20,24)
InChIKeyHTWRKZULJPEWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Relevant Profile: N-[4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-methoxybenzamide (CAS 1797815-75-8) as a KDM4-Selective Tool Compound


N-[4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-methoxybenzamide (CAS 1797815-75-8, PubChem CID 76148083) is a synthetically derived pyrimidine-based small molecule featuring a dimethylamino group at C4 and a pyrrolidin-1-yl group at C2 of the pyrimidine core, coupled to a 3-methoxybenzamide moiety at C5 [1]. The compound has demonstrated inhibitory activity against the Jumonji C-domain-containing histone lysine demethylase 4 (KDM4/JMJD2) subfamily, specifically KDM4A (JMJD2A) and KDM4C (JMJD2C), with a selectivity window over other 2-oxoglutarate-dependent oxygenases including the prolyl hydroxylase domain (PHD/EGLN) enzymes and factor inhibiting HIF (FIH) [2][3].

Why Generic KDM4 Inhibitors Cannot Substitute for CAS 1797815-75-8 in Selectivity-Dependent Studies


The 2-oxoglutarate (2-OG) oxygenase family encompasses over 60 human enzymes, and commonly used KDM4 inhibitors such as IOX1 (8-hydroxyquinoline), ML324, or JIB-04 are known to exhibit broad-spectrum inhibition across multiple 2-OG oxygenase subfamilies, including KDM5, KDM6, and PHD enzymes [1][2]. In contrast, N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-methoxybenzamide demonstrates a measurable selectivity profile favoring KDM4A/C over the PHD1-3 and FIH enzymes, making it a more appropriate tool for experiments where KDM4-specific inhibition must be distinguished from HIF prolyl hydroxylase inhibition or global 2-OG oxygenase suppression [3]. Substituting a pan-inhibitor without verifying the selectivity profile of the replacement compound can confound phenotypic readouts, particularly in hypoxia-related or chromatin-modifying contexts where off-target PHD or KDM6B engagement would alter the biological interpretation.

Quantitative Selectivity and Potency Differentiation Guide for CAS 1797815-75-8 Against 2-OG Oxygenase Targets


KDM4A vs. PHD2 Selectivity: A 25-Fold Window Critical for Hypoxia-Pathway Studies

The compound inhibited recombinant human KDM4A (JMJD2A) with an IC50 of 3,300 nM. Against the primary HIF prolyl hydroxylase PHD2 (EGLN1), inhibition was substantially weaker at 83,000 nM IC50, yielding a selectivity ratio of approximately 25-fold for KDM4A over PHD2 [1]. This contrasts with pan-2-OG oxygenase inhibitors like IOX1, which typically inhibits PHD2 with sub-micromolar potency comparable to its KDM4 activity, making KDM4-versus-PHD2 deconvolution infeasible with such tools [2].

Epigenetics Histone Demethylase KDM4 Selectivity

KDM4C vs. FIH (HIF1AN) Selectivity: A 6.5-Fold Window for Chromatin-Hypoxia Crosstalk Studies

Against KDM4C (JMJD2C), the compound showed an IC50 of 3,400 nM, whereas inhibition of the factor inhibiting HIF (FIH/HIF1AN) required 22,000 nM, reflecting a 6.5-fold selectivity for KDM4C over FIH [1]. FIH is a key asparaginyl hydroxylase that regulates HIF transcriptional activity independently of prolyl hydroxylation, and its inhibition can artifactually amplify HIF responses in cellular assays. The compound's ability to discriminate between KDM4C and FIH, when combined with the PHD selectivity data, suggests a suitability profile for chromatin modification studies where HIF-related artifacts must be minimized.

KDM4C FIH HIF Pathway

KDM4A/C vs. KDM6B Selectivity: A >13-Fold Window Within the JmjC Demethylase Family

Within the JmjC-domain histone demethylase family, the compound discriminates between KDM4 and KDM6 subfamilies. The IC50 against KDM6B (JMJD3) was 43,000 nM, representing a >13-fold selectivity for KDM4A (IC50 3,300 nM) and a >12-fold selectivity for KDM4C (IC50 3,400 nM) over KDM6B [1]. KDM6B demethylates H3K27me3, a mark critical for Polycomb-mediated gene silencing and distinct from the H3K9me3/me2 and H3K36me3 substrates of KDM4 enzymes. Cross-inhibition of KDM6B by a KDM4 tool compound would complicate interpretation of chromatin immunoprecipitation and gene expression endpoint analyses.

KDM4 KDM6B JmjC Demethylase Selectivity

Uniform PHD1-3 Weak Inhibition: A Panel-Wide Selectivity Baseline Across the HIF Prolyl Hydroxylase Family

The compound was tested against all three human HIF prolyl hydroxylase isoforms PHD1 (EGLN2), PHD2 (EGLN1), and PHD3 (EGLN3). IC50 values were 54,000 nM, 83,000 nM, and 31,000 nM respectively [1]. This consistently weak inhibition across the PHD family (all >30 µM, with PHD2 >80 µM) provides a family-level selectivity baseline that distinguishes the compound from metal-chelating scaffold inhibitors, which frequently show sub-10 µM PHD activity. The intra-PHD variation (2.7-fold between PHD3 and PHD2) is small relative to the KDM4-versus-PHD window, reinforcing the compound's utility as a KDM4-preferring tool within the broader 2-OG oxygenase landscape.

PHD EGLN 2-OG Oxygenase Profiling

Recommended Application Scenarios for CAS 1797815-75-8 Based on Selectivity Evidence


KDM4A/C Functional Studies Requiring HIF-Pathway Deconvolution

In cellular models where KDM4-mediated H3K9me3 demethylation must be studied without simultaneous activation of the HIF transcriptional program, this compound's 25-fold selectivity window for KDM4A over PHD2 and 6.5-fold selectivity for KDM4C over FIH makes it suitable as a KDM4-preferring probe at concentrations up to ~10 µM [1][2]. Researchers investigating the crosstalk between hypoxia signaling and chromatin modifications can use this compound to attribute phenotypic effects more confidently to KDM4 inhibition, as the PHD and FIH pathways remain largely unperturbed at concentrations that achieve >50% KDM4A/C inhibition.

JmjC Demethylase Subfamily Selectivity Profiling Panels

For laboratories running panel screens across JmjC-domain histone demethylases, this compound provides a KDM4-versus-KDM6B selectivity benchmark of >12-fold [1]. It can serve as a KDM4A/C-selective control compound in profiling panels alongside KDM6-selective probes such as GSK-J1, enabling researchers to deconvolve which JmjC subfamily is responsible for observed changes in specific histone methylation marks (H3K9me3 vs. H3K27me3). The compound can be integrated into selectivity-screening cascades where KDM4A/C and KDM6B must be distinguished within the same experimental system.

Chemical Tool Validation Against PHD-Mediated Off-Targets in Oncology Models

In oncology research programs investigating KDM4 enzymes as therapeutic targets, this compound can function as a selectivity control to validate that anti-proliferative effects are driven by KDM4 inhibition rather than PHD-mediated HIF stabilization [1][2]. The PHD1-3 IC50 values are all >30 µM, providing a safe concentration window below ~10 µM for cellular assays. This application is particularly relevant in renal cell carcinoma and breast cancer models where both KDM4 overexpression and HIF dysregulation contribute to disease progression.

Structure-Activity Relationship (SAR) Reference for 2,4-Diaminopyrimidine KDM Inhibitors

The 4-dimethylamino-2-pyrrolidinyl pyrimidine scaffold with a 3-methoxybenzamide C5-substituent represents a specific chemotype within the broader diaminopyrimidine KDM inhibitor class. Its selectivity fingerprint—KDM4A/C preferential with PHD-sparing characteristics—provides a reference point for medicinal chemistry teams optimizing next-generation KDM4 inhibitors [1]. Procurement of this compound enables comparative SAR studies where modifications to the pyrrolidine, dimethylamino, or benzamide substituents can be systematically evaluated against a well-characterized selectivity baseline.

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